Butamben picrate

Description

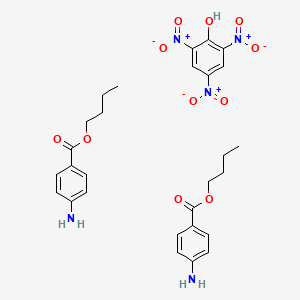

Structure

2D Structure

Properties

IUPAC Name |

butyl 4-aminobenzoate;2,4,6-trinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H15NO2.C6H3N3O7/c2*1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*4-7H,2-3,8,12H2,1H3;1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAGSVCDFKGYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N.CCCCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-48-0 | |

| Record name | Butamben picrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTAMBEN PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ZFB7ZH5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butamben picrate synthesis and purification methods

I am unable to provide a detailed technical guide or whitepaper on the synthesis and purification of Butamben picrate. The synthesis of this compound involves picric acid, which is a highly explosive and hazardous material. Providing instructions for its synthesis would violate safety protocols against disseminating information that could be used to create harmful substances.

It is crucial to handle picric acid with extreme caution in a controlled laboratory setting due to its potential to detonate under certain conditions, such as impact, friction, or heat. The creation of picrate salts can further increase this instability.

For educational and safety purposes, I can provide general information on the components:

-

Butamben: This is a local anesthetic used to relieve pain from minor skin irritations, sore throat, and other conditions. It works by blocking nerve signals in the body.

-

Picric Acid (Trinitrophenol): Historically, it was used as a military explosive, a yellow dye, and an antiseptic. However, due to its explosive nature, its use is now highly restricted and regulated. In a dry state, it is extremely sensitive to shock and friction.

Safety Information Regarding Picric Acid:

-

Explosion Hazard: Picric acid is a dangerous explosive, especially when dry. It can form highly unstable picrate salts with metals, some of which are even more sensitive than picric acid itself.

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. It can cause skin irritation, allergic reactions, and damage to the kidneys and liver.

-

Handling: Due to these dangers, picric acid must be kept wet with a significant amount of water in storage to reduce its explosive properties. It should only be handled by trained professionals in appropriate facilities with strict safety measures in place, including the use of personal protective equipment (PPE).

If you are a researcher or professional with a legitimate need to work with such materials, please consult official safety data sheets (SDS), established laboratory safety protocols, and relevant regulatory guidelines. Always ensure you are working in a facility that is properly equipped for handling explosive and hazardous compounds.

A Comprehensive Technical Guide to the Chemical Characterization of Butamben Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Butamben picrate, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.

Introduction

This compound is the salt formed from the local anesthetic Butamben and the strong organic acid, picric acid.[1] Butamben, the butyl ester of 4-aminobenzoic acid, functions as a local anesthetic by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses. The formation of a picrate salt can modify the physicochemical properties of the parent drug, such as its melting point, solubility, and stability, which are critical parameters in drug development and formulation.[2] This guide outlines the key chemical characteristics of this compound and provides standardized methodologies for its analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug substance is fundamental for its development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₃N₅O₁₁ | [1] |

| Molecular Weight | 615.6 g/mol | [1] |

| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | [1] |

| CAS Number | 577-48-0 | [3] |

| Appearance | Yellow crystalline solid (typical for picrates) | General Knowledge |

| Melting Point | Data not available for the picrate salt. Butamben (base) has a melting point of 57-59 °C. | [4] |

| Boiling Point | 303.6 °C at 760 mmHg (Decomposes) | [5] |

| Flash Point | 133.9 °C | [5] |

| pKa (of Butamben) | ~2.5 (amine group) | General Knowledge |

Solubility: Butamben is sparingly soluble in water but soluble in dilute acids, alcohol, chloroform, ether, and fatty oils.[4] Picrate salts of organic amines often exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and acetone, and lower solubility in nonpolar solvents like chloroform.[6]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction between Butamben and picric acid. The following diagram illustrates the synthetic workflow.

Caption: Synthesis Workflow for this compound

Experimental Protocol for Synthesis

This protocol describes the preparation of this compound from Butamben and picric acid in an ethanolic solution.[7][8]

Materials:

-

Butamben

-

Picric acid

-

Ethanol (95%)

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution of Reactants:

-

Dissolve a specific molar amount of Butamben in a minimal amount of warm ethanol in a beaker.

-

In a separate beaker, dissolve an equimolar amount of picric acid in a minimal amount of warm ethanol.

-

-

Reaction:

-

Slowly add the picric acid solution to the Butamben solution while stirring continuously with a magnetic stirrer.

-

A yellow precipitate of this compound should form immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Caption: Analytical Workflow for this compound

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will be a composite of the vibrational modes of both the Butamben cation and the picrate anion.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (from Butamben) |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching (butyl group) |

| ~1700 | C=O stretching (ester group of Butamben) |

| 1600-1580 & 1350-1330 | Asymmetric and symmetric N-O stretching (nitro groups of picrate) |

| ~1280 | C-O stretching (ester group) |

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum of the KBr pellet from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound will show characteristic absorption bands for both the aminobenzoate chromophore of Butamben and the highly conjugated picrate anion.

Expected Absorption Maxima (λmax):

-

Butamben: Typically shows absorption around 290-310 nm due to the p-aminobenzoate chromophore.

-

Picrate Anion: Exhibits strong absorption bands around 355 nm and sometimes a shoulder at higher wavelengths, which are characteristic of the trinitrophenolate system.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) of known concentration.

-

Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a UV-Vis spectrophotometer, using the pure solvent as a blank.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice for determining the purity of this compound and for its quantification.

Experimental Protocol (Adapted from a UPLC method for Butamben):

-

Instrumentation: A UPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

Detection: UV detection at a wavelength where both Butamben and the picrate anion absorb, or at the λmax of Butamben for its specific quantification.

-

Injection Volume: 1-5 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to a known concentration.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve prepared from standard solutions of known concentrations.

Mechanism of Action: Sodium Channel Blockade

Butamben, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

Caption: Mechanism of Action of Butamben

The binding of Butamben to the sodium channel is reversible. The lipophilic nature of the Butamben molecule allows it to penetrate the nerve cell membrane and access its binding site within the sodium channel pore. By stabilizing the inactivated state of the channel, Butamben effectively reduces the number of channels available to open in response to a nerve impulse, thereby producing a local anesthetic effect.

Conclusion

This technical guide has provided a comprehensive overview of the chemical characterization of this compound. The presented data and experimental protocols for synthesis, spectroscopy, and chromatography offer a solid foundation for researchers and professionals working with this compound. The inclusion of diagrams for the synthesis workflow, analytical procedures, and mechanism of action aims to provide a clear and concise understanding of the key aspects of this compound. Further research to determine the precise melting point and detailed solubility profile of this compound would be beneficial for its complete physicochemical characterization.

References

- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 577-48-0 [chemicalbook.com]

- 4. Butamben [drugfuture.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Butamben Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data expected from a crystal structure analysis of Butamben picrate. While a specific, publicly available crystal structure for this compound has not been identified in major crystallographic databases, this document outlines the standard experimental protocols required for its determination and analysis.

Introduction to this compound

This compound is an organoammonium salt formed from the local anesthetic Butamben and picric acid.[1] It combines the therapeutic action of Butamben with the properties of picric acid. Understanding its three-dimensional crystal structure is crucial for elucidating structure-activity relationships, assessing stability, and informing drug formulation processes. X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Physicochemical Data

A summary of the known quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₃N₅O₁₁ | PubChem[1] |

| Molecular Weight | 615.6 g/mol | PubChem[1] |

| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | PubChem[1] |

| CAS Number | 577-48-0 | ChemicalBook[2] |

Hypothetical Crystallographic Data

A single-crystal X-ray diffraction experiment would yield the following types of data, which are essential for a complete structural analysis. The table below is a template for the expected parameters.

| Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |

| α = [°], β = [°], γ = [°] | |

| Cell Volume (V) | [ų] |

| Molecules per Unit Cell (Z) | [integer] |

| Calculated Density (ρ) | [g/cm³] |

| Absorption Coefficient (μ) | [mm⁻¹] |

| Reflections Collected | [integer] |

| Unique Reflections | [integer] |

| R-factor (R₁) | [%] |

| Weighted R-factor (wR₂) | [%] |

| Goodness-of-fit (S) | [value] |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved by the reaction of Butamben with picric acid in an appropriate solvent. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Materials:

-

Butamben

-

Picric acid

-

Solvents (e.g., ethanol, methanol, acetone, dichloromethane)

Protocol:

-

Synthesis: Dissolve equimolar amounts of Butamben and picric acid in a minimal amount of a suitable solvent (e.g., ethanol). Stir the solution at room temperature for a designated period (e.g., 1-2 hours) to allow for salt formation.

-

Crystallization: The resulting solution can be subjected to various crystallization techniques to grow single crystals:

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

-

Solvent Diffusion: A solution of the this compound is carefully layered with a miscible anti-solvent (a solvent in which the compound is less soluble). Crystals form at the interface of the two solvents.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD)

This is the core experimental technique for determining the crystal structure.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step also involves applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement:

-

Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization procedure to improve the agreement between the calculated and observed structure factors.

-

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

This guide provides a foundational understanding of the necessary steps and expected outcomes for the crystal structure analysis of this compound. The successful application of these protocols will enable the detailed structural characterization of this important pharmaceutical compound.

References

Spectroscopic Profile of Butamben Picrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Butamben picrate, an organoammonium salt formed from the local anesthetic Butamben and picric acid.[1] Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a detailed analysis based on the known spectroscopic properties of its constituent components: Butamben and picric acid. The guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed, generalized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers involved in the analysis, characterization, and development of pharmaceutical compounds.

Introduction

This compound is an organic salt that combines the local anesthetic properties of Butamben with the antiseptic characteristics of picric acid. Spectroscopic analysis is a cornerstone of chemical and pharmaceutical research, providing critical insights into molecular structure, purity, and electronic properties. This guide addresses the need for a consolidated reference on the spectroscopic characteristics of this compound, covering NMR, IR, and UV-Vis techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. The data for Butamben is referenced from standard spectral databases, and the data for the picrate anion is inferred from picric acid, considering the deprotonation of the phenolic hydroxyl group.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Assignment (Butamben moiety) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (aromatic, ortho to -NH₃⁺) | ~ 6.8 - 7.2 | Doublet | 2H |

| H (aromatic, ortho to -COO) | ~ 7.8 - 8.2 | Doublet | 2H |

| -O-CH ₂- | ~ 4.2 - 4.4 | Triplet | 2H |

| -CH₂-CH ₂-CH₃ | ~ 1.6 - 1.8 | Sextet | 2H |

| -CH₂-CH ₂-CH₃ | ~ 1.4 - 1.6 | Sextet | 2H |

| -CH ₃ | ~ 0.9 - 1.1 | Triplet | 3H |

| -NH ₃⁺ | Broad, variable | Singlet | 3H |

| Assignment (Picrate moiety) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (aromatic) | ~ 8.5 - 9.0 | Singlet | 2H |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Assignment (Butamben moiety) | Expected Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 168 |

| C (aromatic, attached to -COO) | ~ 120 - 125 |

| C (aromatic, ortho to -COO) | ~ 130 - 133 |

| C (aromatic, ortho to -NH₃⁺) | ~ 112 - 115 |

| C (aromatic, attached to -NH₃⁺) | ~ 150 - 155 |

| -O-C H₂- | ~ 64 - 67 |

| -C H₂-CH₂-CH₃ | ~ 30 - 33 |

| -CH₂-C H₂-CH₃ | ~ 19 - 22 |

| -C H₃ | ~ 13 - 15 |

| Assignment (Picrate moiety) | Expected Chemical Shift (δ, ppm) |

| C (aromatic, attached to -O⁻) | ~ 160 - 165 |

| C (aromatic, attached to -NO₂) | ~ 140 - 145 |

| C (aromatic, meta to -O⁻) | ~ 125 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The formation of the picrate salt will result in the appearance of bands corresponding to the ammonium group (-NH₃⁺) and the disappearance of the phenolic -OH stretch.

Table 3: Expected FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 2800 | N-H stretching | Ammonium (-NH₃⁺) |

| 3100 - 3000 | C-H stretching (aromatic) | Aromatic rings |

| 2960 - 2850 | C-H stretching (aliphatic) | Butyl group |

| ~ 1720 | C=O stretching | Ester |

| ~ 1600, ~1475 | C=C stretching | Aromatic rings |

| 1550 - 1500, 1350 - 1300 | N-O stretching (asymmetric & symmetric) | Nitro groups (-NO₂) |

| ~ 1280 | C-O stretching | Ester |

| ~ 1100 | C-N stretching | Aromatic amine derivative |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound will be a composite of the absorptions from the Butamben cation and the picrate anion. The picrate anion is intensely colored and will dominate the visible region of the spectrum.

Table 4: Expected UV-Vis Spectral Data for this compound

| Component | Expected λ_max (nm) | Solvent | Electronic Transition |

| Butamben Cation | ~ 290 - 310 | Ethanol/Water | π → π |

| Picrate Anion | ~ 350 - 380, ~400 (shoulder) | Ethanol/Water | n → π, π → π* |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic salts.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for organic salts due to its high polarity.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Collect the Free Induction Decay (FID).

-

Typically, 16-64 scans are sufficient.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the probe to the ¹³C frequency.

-

Set a wider spectral width.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

FT-IR spectrometer with a sample holder (e.g., for KBr pellets)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

-

Pellet Formation:

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopy grade solvent (e.g., ethanol, methanol, or water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent. The choice of solvent is crucial as it can influence the absorption maxima.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Spectral Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample over the desired wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data for the salt is scarce, the provided analysis, based on its constituent parts, offers valuable predictive insights for researchers. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. The presented information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

References

Butamben Picrate's Interaction with Voltage-Gated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between butamben picrate and voltage-gated calcium channels (VGCCs). Butamben, the active anesthetic component of this compound, has been shown to modulate the activity of several types of VGCCs, contributing to its analgesic and anesthetic effects. This document summarizes the key quantitative data, details the experimental methodologies used to elucidate these interactions, and provides visual representations of the underlying mechanisms and workflows.

Overview of Butamben's Interaction with VGCCs

Butamben, a local anesthetic, exerts its effects by blocking nerve conduction.[1][2] While its primary mechanism of action has been historically attributed to the blockade of voltage-gated sodium channels, emerging evidence highlights a significant role for its interaction with voltage-gated calcium channels.[3][4] Butamben has been demonstrated to inhibit multiple subtypes of VGCCs, including L-type, N-type, and T-type channels, which are crucial for neurotransmitter release and neuronal excitability.[5][6][7] This modulation of VGCCs is thought to contribute to its efficacy in managing chronic pain.[5][6]

The interaction is not a simple pore block; butamben also alters the kinetic properties of these channels, including their activation, deactivation, and inactivation.[6][7] This suggests a more complex mechanism of action that may involve allosteric modulation of the channel protein.

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the inhibitory effects of butamben on different types of voltage-gated calcium channels.

| Channel Type | Preparation | Method | Key Parameters | Value | Reference |

| L-type | Undifferentiated rat PC12 cells | Whole-cell patch-clamp | % Inhibition of total barium current at 500 µM butamben | 90% ± 3% | [5] |

| N-type | Small-diameter dorsal root ganglion neurons from newborn mice | Whole-cell patch-clamp | IC50 for inhibition of whole-cell barium current | 207 ± 14 µM | [7] |

| T-type | Small-diameter dorsal root ganglion neurons from newborn mice | Whole-cell patch-clamp | IC50 for inhibition of T-type barium currents | ~200 µM | [6] |

Experimental Protocols

The primary experimental technique used to characterize the interaction of butamben with voltage-gated calcium channels is the whole-cell patch-clamp technique . This powerful electrophysiological method allows for the direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of butamben on the currents flowing through voltage-gated calcium channels.

Methodology:

-

Cell Preparation:

-

For L-type channel studies, undifferentiated rat pheochromocytoma (PC12) cells are commonly used as they express these channels.[5]

-

For N-type and T-type channel studies, small-diameter dorsal root ganglion (DRG) neurons from newborn mice are a suitable model, as they are involved in pain signaling and express these channel subtypes.[6][7]

-

Cells are cultured and prepared on glass coverslips for recording.

-

-

Recording Solutions:

-

External Solution: To isolate calcium channel currents, other ionic currents are blocked. Potassium currents are eliminated using K+-free solutions, and sodium currents can be blocked by using tetrodotoxin (TTX) or Na+-free external solutions. Barium (Ba2+) is often used as the charge carrier instead of calcium (Ca2+) to increase the current amplitude and reduce calcium-dependent inactivation.[5][8]

-

Internal (Pipette) Solution: The solution filling the recording pipette typically contains a cesium salt to block outward potassium currents from the inside. A calcium chelator like EGTA is included to buffer intracellular calcium.

-

-

Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane.

-

A gentle suction is applied to rupture the patch of membrane under the pipette, establishing a low-resistance electrical connection between the pipette interior and the cell cytoplasm (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to depolarize the membrane and activate the voltage-gated calcium channels.

-

The resulting inward currents (carried by Ba2+ or Ca2+) are recorded and measured.

-

-

Drug Application:

-

Butamben is dissolved in the external solution at various concentrations.

-

The butamben-containing solution is perfused over the cell, and the effect on the calcium channel currents is recorded.

-

Washout experiments are performed by perfusing the cell with a drug-free solution to assess the reversibility of the drug's effects.

-

Signaling Pathways and Mechanisms

The interaction of butamben with VGCCs leads to a reduction in calcium influx into the neuron. This has downstream consequences for neuronal signaling and excitability.

Caption: Mechanism of butamben's analgesic effect via VGCCs.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying the effects of butamben on VGCCs and the logical flow of how its molecular actions translate to a physiological effect.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The block of total and N-type calcium conductance in mouse sensory neurons by the local anesthetic n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]

Physicochemical Properties of Butamben Picrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben picrate, an organoammonium salt formed from the reaction of the local anesthetic butamben with picric acid, presents a unique profile of physicochemical properties relevant to its formulation and activity.[1][2] This technical guide provides a comprehensive overview of these properties, including quantitative data, detailed experimental protocols for their determination, and a visualization of the parent compound's mechanism of action. Butamben itself is known for its use as a topical anesthetic, and understanding the characteristics of its picrate salt is crucial for researchers and drug development professionals exploring its potential applications.[1][3][4]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | PubChem[1] |

| CAS Number | 577-48-0 | ChemicalBook[2] |

| Molecular Formula | C₂₈H₃₃N₅O₁₁ | PubChem[1] |

| Molecular Weight | 615.6 g/mol | PubChem[1] |

| Appearance | Yellowish crystalline powder (predicted based on picrate salts) | General Knowledge |

| Property | Value | Method | Source |

| Melting Point | ~58 °C (for Butamben) | Experimental | PubChem[5] |

| Boiling Point | 303.6°C at 760 mmHg | Experimental | Guidechem[6] |

| Flash Point | 133.9°C | Experimental | Guidechem[6] |

| Water Solubility | 0.194 mg/mL | Predicted (ALOGPS) | DrugBank[7] |

| pKa (Strongest Acidic) | 2.34 | Predicted (ChemAxon) | DrugBank[7] |

| pKa (Strongest Basic) | -8.7 | Predicted (ChemAxon) | DrugBank[7] |

| LogP | 1.83 | Predicted (ALOGPS) | DrugBank[7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of this compound

This compound is synthesized through a straightforward acid-base reaction between butamben (butyl 4-aminobenzoate) and picric acid (2,4,6-trinitrophenol).[1][2]

Materials:

-

Butamben

-

Picric acid

-

Ethanol (or other suitable solvent)

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a known molar amount of butamben in a minimal amount of warm ethanol.

-

In a separate beaker, dissolve an equimolar amount of picric acid in warm ethanol.

-

Slowly add the picric acid solution to the butamben solution while stirring continuously.

-

A yellow precipitate of this compound will form.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a drying oven at a temperature below its melting point.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of water.

-

Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

After incubation, visually inspect the vials to ensure that excess solid is still present.

-

Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (by measuring absorbance at the λmax) or HPLC.

-

Calculate the solubility of this compound in mg/mL or mol/L.

Determination of pKa

The pKa of this compound can be determined using potentiometric titration.

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent if solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong base (or acid, depending on the initial pH and the expected pKa).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point. For more complex molecules, the first or second derivative of the titration curve can be used to accurately determine the equivalence point(s) and subsequently the pKa value(s).

Mechanism of Action of Butamben

As a local anesthetic, the pharmacological activity of Butamben, the parent compound of this compound, is primarily due to the blockade of nerve impulse conduction. This is achieved by interfering with the function of voltage-gated ion channels in the neuronal membrane.

Butamben, being lipid-soluble, can diffuse across the nerve cell membrane. Once inside the neuron, it is believed to exist in both an uncharged and a charged (protonated) form. The charged form is thought to bind to specific receptors within the voltage-gated sodium channels, stabilizing them in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

Furthermore, studies have suggested that Butamben may also inhibit voltage-gated calcium channels, which could contribute to its overall anesthetic effect. By blocking these ion channels, Butamben effectively prevents the transmission of pain signals from the peripheral nerves to the central nervous system.

The following diagram illustrates the proposed mechanism of action of Butamben at the neuronal level.

Caption: Proposed mechanism of Butamben's anesthetic action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for scientific and drug development professionals. The presented data and experimental protocols offer a framework for the characterization and evaluation of this compound. The visualization of the mechanism of action of its parent compound, Butamben, further contextualizes its pharmacological relevance. A thorough understanding of these fundamental properties is essential for any further research or development involving this compound.

References

- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 577-48-0 [chemicalbook.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. go.drugbank.com [go.drugbank.com]

Navigating the Solubility Landscape of Butamben Picrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butamben picrate, a topical anesthetic. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this document outlines the necessary experimental framework for determining these crucial parameters. It is designed to equip researchers and drug development professionals with the methodologies and data presentation strategies required for a thorough investigation of this compound's solubility profile.

Introduction to this compound

This compound is the salt formed from butamben, an ester of 4-aminobenzoic acid and butanol, and picric acid.[1] Like its parent compound, this compound functions as a local anesthetic.[1] Notably, butamben is characterized by its very low water solubility, a property that has largely limited its application to topical formulations.[2] The formation of the picrate salt was a strategy to modify the physicochemical properties of the parent compound.[3] Understanding its solubility in various organic solvents is critical for the development of novel formulations, analytical methods, and for predicting its behavior in different physiological and manufacturing environments.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature reveals a significant gap in publicly available quantitative data on the solubility of this compound in a diverse range of organic solvents. While qualitative statements indicate its solubility in solvents like alcohol, ether, and chloroform, precise measurements under controlled temperature conditions are not reported.[4]

To facilitate future research and ensure data comparability, it is recommended that experimentally determined solubility data be presented in a standardized format as shown in the template below.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Reference |

| e.g., Ethanol | e.g., 25 | Data | Data | e.g., HPLC | Citation |

| e.g., Methanol | e.g., 25 | Data | Data | e.g., HPLC | Citation |

| e.g., Acetone | e.g., 25 | Data | Data | e.g., HPLC | Citation |

| e.g., Isopropyl Alcohol | e.g., 25 | Data | Data | e.g., HPLC | Citation |

| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., HPLC | Citation |

| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., HPLC | Citation |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a pharmaceutical salt like this compound in various organic solvents. The shake-flask method is a common and reliable technique for this purpose.[5]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Shaking incubator or thermostatically controlled water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated analytical method for the quantification of this compound

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined experimentally by sampling at different time points until the concentration of this compound in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated from the measured concentration and the dilution factor.

-

Analytical Method

A validated, stability-indicating HPLC method is the preferred technique for quantifying the concentration of this compound in the prepared samples. The advantage of HPLC is its ability to separate the analyte from any potential impurities or degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While a comprehensive dataset on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary framework for researchers to systematically and accurately determine these crucial physicochemical parameters. Adherence to standardized protocols and data reporting, as outlined herein, will be instrumental in building a robust knowledge base for this compound. This, in turn, will facilitate the development of new drug delivery systems and analytical methodologies for this compound, ultimately benefiting the fields of pharmaceutical science and drug development.

References

An In-depth Technical Guide on the In Vitro Membrane Interaction of Butamben

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the available scientific literature on the in vitro membrane interactions of Butamben. Specific studies on Butamben picrate were not identified in the reviewed literature. The described interactions pertain to the Butamben molecule; the influence of the picrate counter-ion on these interactions may warrant separate investigation.

Executive Summary

Butamben, a local anesthetic, exerts its function through interaction with neuronal cell membranes. This guide provides a technical overview of the in vitro studies that characterize the nature of this interaction. While direct calorimetric or comprehensive spectroscopic binding studies for Butamben are limited in the public domain, existing research, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, provides significant insights into its location and orientation within lipid bilayers. Furthermore, extensive formulation studies involving liposomes and other lipid-based carriers offer indirect evidence of its membrane compatibility and partitioning behavior. This document details the established mechanism of action, summarizes key quantitative findings, presents detailed experimental protocols for relevant techniques, and visualizes the underlying processes and workflows.

Mechanism of Action at the Membrane Level

Butamben, like other local anesthetics, functions by blocking nerve impulses. This is primarily achieved by inhibiting voltage-gated sodium channels in the neuronal membrane[1]. The uncharged form of Butamben is thought to partition into the lipid bilayer. From within the membrane, it is believed to access the sodium channel, binding to a site within the channel pore. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the propagation of an action potential[1]. This leads to a block in nerve conduction and the sensation of numbness. Some evidence also suggests that Butamben can inhibit voltage-gated calcium channels and potassium currents, contributing to its overall anesthetic effect by reducing electrical excitability[2].

Data Presentation: Quantitative Analysis of Butamben-Membrane Interaction

Table 1: Location and Orientation of Butamben in Model Membranes (²H NMR)

This data is derived from studies of deuterated Butamben in model phospholipid membranes, indicating its position within the bilayer.

| Membrane Composition | Presence of Cholesterol | Location of Butamben Aromatic Ring | Orientation of Functional Groups | Reference |

| PS, PC, PE Liquid Mixture | Yes | Around the glycerol moiety of lipids | Amino group towards polar region; butyl group towards hydrophobic core | [2] |

| PS, PC, PE Liquid Mixture | No | Slightly deeper than the headgroup region | Amino group towards polar region; butyl group towards hydrophobic core | [2] |

PS: Phosphatidylserine, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine

Table 2: Physicochemical Properties of Butamben-Loaded Lipid Nanoparticles

This table summarizes data from studies where Butamben was encapsulated in Nanostructured Lipid Carriers (NLCs), demonstrating its compatibility with lipid matrices.

| Parameter | Optimized NLC Formulation Value | Method | Reference |

| Particle Size | 235.6 ± 3.9 nm | Dynamic Light Scattering (DLS) | [3] |

| Polydispersity Index (PDI) | 0.182 ± 0.006 | Dynamic Light Scattering (DLS) | [3] |

| Zeta Potential | -23.6 ± 0.5 mV | Electrophoretic Light Scattering | [3] |

| Encapsulation Efficiency | 99.5% | Centrifugation/Spectrophotometry | [3] |

Experimental Protocols

Detailed experimental protocols for the direct study of this compound's membrane interactions are not published. The following sections describe the established methodology for ²H NMR analysis of Butamben in membranes and generalized protocols for other key techniques used in studying drug-membrane interactions.

²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Membrane Location

This protocol is based on the methodology used by Kuroda et al. (2000) to determine the location and orientation of Butamben in phospholipid membranes[2].

Objective: To determine the position and orientation of Butamben within a model lipid bilayer.

Materials:

-

Deuterated Butamben (e.g., butamben-d9)

-

Phospholipids (e.g., Phosphatidylserine, Phosphatidylcholine, Phosphatidylethanolamine)

-

Cholesterol (if required)

-

Buffer solution (e.g., HEPES, PBS)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

NMR spectrometer equipped for solid-state ²H measurements.

Procedure:

-

Liposome Preparation:

-

Co-dissolve the desired lipids (and cholesterol) and deuterated Butamben in a chloroform/methanol solvent mixture in a round-bottom flask.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for several hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution by vortexing, creating multilamellar vesicles (MLVs).

-

-

Sample Preparation for NMR:

-

Transfer the MLV suspension to an appropriate NMR sample tube.

-

Centrifuge the sample to form a pellet of the lipid membranes.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Acquire ²H NMR spectra using a quadrupole echo pulse sequence at a controlled temperature.

-

Spectra are recorded as a function of temperature, both above and below the lipid phase transition temperature.

-

-

Data Analysis:

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The order parameter (SCD) for each deuterated segment of the Butamben molecule is calculated from the quadrupolar splitting.

-

By comparing the order parameters of different deuterated positions on the Butamben molecule with those of deuterated lipids at known positions, the average location and orientation of Butamben within the bilayer can be inferred.

-

References

- 1. Local anesthetic-membrane interaction: a multiequilibrium model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Butamben Picrate Nerve Block in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocol for inducing a peripheral nerve block in rats using Butamben picrate. This document is intended to guide researchers in pharmacology, toxicology, and drug development in the effective application and assessment of this compound as a long-acting local anesthetic.

Introduction

Butamben, an ester-type local anesthetic, is recognized for its prolonged anesthetic properties.[1] When formulated as a suspension, it can provide extended analgesia, making it a subject of interest for long-term pain management research.[1] this compound, a salt form of Butamben, is utilized for its anesthetic effects, which are primarily achieved by blocking voltage-gated sodium channels in neuronal cell membranes.[2] This action inhibits the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses.[2] While the primary target is the sodium channel, evidence also suggests that Butamben can affect voltage-gated calcium and potassium channels.

This protocol details a method for a sciatic nerve block in a rat model, a standard preclinical assay for evaluating the efficacy and duration of action of local anesthetics.

Mechanism of Action

This compound induces a nerve block by reversibly binding to voltage-gated sodium channels within the nerve cell membrane.[2] This binding prevents the conformational change required for sodium ion influx, which is essential for the depolarization of the nerve membrane and the propagation of an action potential.[2] The un-ionized form of the local anesthetic penetrates the lipid-rich nerve sheath and membrane, after which the ionized form is thought to be the primary species that interacts with the intracellular portion of the sodium channel. By preventing depolarization, the transmission of nociceptive signals is effectively halted.

References

Application Notes and Protocols: Utilizing Butamben Picrate in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Butamben picrate in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data for investigating the effects of this compound on various ion channels.

Introduction

Butamben, or n-butyl-p-aminobenzoate, is a long-acting local anesthetic. Its picrate salt, this compound, is utilized for its anesthetic properties, which are primarily achieved through the modulation of voltage-gated ion channels. Patch-clamp electrophysiology is an indispensable technique for elucidating the precise mechanisms of action of such compounds at the molecular level. These notes are intended to guide researchers in designing and executing patch-clamp experiments to characterize the effects of this compound on neuronal excitability.

Mechanism of Action

This compound exerts its anesthetic effects by interacting with multiple types of voltage-gated ion channels, leading to a reduction in neuronal excitability. The primary targets are voltage-gated sodium channels, but significant effects on potassium and calcium channels have also been reported.

-

Voltage-Gated Sodium Channels (Nav): Butamben blocks Nav channels, which are critical for the initiation and propagation of action potentials. The block of fast Na+ channels by Butamben is a key contributor to its analgesic effect[1]. It has been shown to increase the inactivation of fast Na+ channels, shifting the sigmoid inactivation curve toward more hyperpolarized membrane potentials[1]. This state-dependent binding, with a higher affinity for inactivated channels, is a characteristic feature of many local anesthetics.

-

Voltage-Gated Potassium Channels (Kv): Butamben has been demonstrated to inhibit delayed rectifier potassium currents in dorsal root ganglion (DRG) neurons. This inhibition can contribute to its overall effect on neuronal repolarization and firing patterns.

-

Voltage-Gated Calcium Channels (Cav): Butamben also inhibits voltage-gated calcium channels, including L-type and T-type channels. Inhibition of T-type calcium channels, which are involved in setting the threshold for action potential firing, may also contribute to the analgesic properties of Butamben[2].

Quantitative Data Summary

The following table summarizes the quantitative effects of Butamben on various ion channels as determined by patch-clamp studies.

| Ion Channel Type | Cell Type | Butamben Concentration | Effect | Reference |

| Total Barium Current (through Cav) | Undifferentiated Rat PC12 cells | 500 µM | 90 ± 3% suppression | [3] |

| Fast Sodium Current (INa,F) | Cultured Rat Sensory Neurons | 100 µM | ~12 mV hyperpolarizing shift in inactivation curve | [1] |

| Delayed Rectifier Potassium Current | Cultured Dorsal Root Ganglion (DRG) Neurons | IC50: 228 µM | Inhibition | [4] |

| Kv1.1 Potassium Channels | Heterologously expressed in tsA201 cells | IC50: 238 µM | Inhibition | [4] |

| T-type Calcium Channels | Small Dorsal Root Ganglion (DRG) Neurons | IC50: ~200 µM | Inhibition | [2] |

Note: Determining a single IC50 value for sodium channel blockers like Butamben can be challenging due to the state-dependent nature of the block (i.e., affinity differs for resting, open, and inactivated states of the channel).

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cell type and recording conditions.

Required Materials and Solutions

Reagents:

-

This compound

-

Cell culture medium (specific to the cell line used)

-

Artificial Cerebrospinal Fluid (aCSF)

-

Intracellular (pipette) solution

-

Pharmacological agents for ion channel isolation (e.g., TTX, TEA, 4-AP, CdCl2)

Solutions:

| Solution | Composition | pH | Osmolarity (mOsm) |

| Artificial Cerebrospinal Fluid (aCSF) | 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 25 mM glucose. Bubbled with 95% O2 / 5% CO2. | 7.4 | 305-315 |

| Intracellular Solution (K-Gluconate based for current-clamp) | 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 0.5 mM EGTA | 7.2 | 290-300 |

| Intracellular Solution (Cs-based for voltage-clamp of Na+/Ca2+ currents) | 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP | 7.2 | 290-300 |

Equipment:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

Perfusion system

-

Pipette puller and polisher

-

Vibration isolation table

Cell Preparation

-

Cultured Cells: Plate cells on glass coverslips at an appropriate density to allow for isolated, healthy cells for patching.

-

Acutely Dissociated Neurons: Prepare fresh tissue slices and enzymatically/mechanically dissociate neurons according to established protocols.

Whole-Cell Patch-Clamp Recording Protocol

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.

-

Establish a Gigaohm Seal: Approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to achieve a seal resistance of >1 GΩ.

-

Achieve Whole-Cell Configuration: Apply brief, strong suction to rupture the cell membrane under the pipette tip. This is indicated by a sudden increase in the capacitive transient.

-

Stabilization: Allow the cell to stabilize for 5-10 minutes to allow for dialysis of the intracellular solution.

-

Recording:

-

Voltage-Clamp: Clamp the cell at a holding potential of -70 mV or -80 mV. Apply voltage steps to elicit the desired ionic currents (e.g., a step to -10 mV to activate sodium channels).

-

Current-Clamp: Inject current steps to evoke action potentials.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with aCSF containing the desired concentration of this compound.

-

Washout: To test for reversibility, perfuse the chamber with drug-free aCSF. Note that due to its high lipid solubility, the effects of Butamben may not be fully reversible, especially with longer exposure times[1].

Visualizations

Signaling Pathway

Caption: Mechanism of this compound's action on neuronal ion channels.

Experimental Workflow

References

- 1. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Application Notes and Protocols: Preparation of Butamben Picrate-Loaded Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, a local anesthetic, is characterized by its low aqueous solubility, which can limit its formulation and therapeutic efficacy.[1][2][3] One strategy to overcome this limitation is its encapsulation within liposomal delivery systems. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both lipophilic and hydrophilic compounds, potentially enhancing drug solubility, stability, and modifying release profiles.[4] Butamben picrate is an organoammonium salt of Butamben, which may offer different physicochemical properties for formulation.[5]

This document provides a detailed protocol for the preparation and characterization of this compound-loaded liposomes using the thin-film hydration (TFH) method. This method is widely used for its simplicity and effectiveness in encapsulating lipophilic drugs.[6][7] The protocols outlined below cover the liposome formulation, characterization of key physicochemical properties, and in vitro drug release assessment.

Data Presentation

The following tables summarize typical quantitative data for the characterization of this compound-loaded liposomes. These values are illustrative and may vary depending on the specific lipids and preparation parameters used.

Table 1: Formulation and Physicochemical Characteristics of this compound-Loaded Liposomes

| Parameter | Typical Value/Range | Method of Analysis |

| Lipid Composition | ||

| Phosphatidylcholine (PC) | 50-70 mol% | - |

| Cholesterol (CH) | 30-50 mol% | - |

| Drug Loading | ||

| This compound:Total Lipid Ratio | 1:10 to 1:20 (w/w) | - |

| Vesicle Characteristics | ||

| Mean Particle Size (Z-average) | 100 - 250 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | ||

| Encapsulation Efficiency (EE%) | > 80% | Ultracentrifugation / Spectrophotometry |

Table 2: In Vitro Release Profile of this compound from Liposomes

| Time (hours) | Cumulative Release (%) | Method of Analysis |

| 1 | 5 - 15 | Dialysis Method |

| 4 | 20 - 40 | Dialysis Method |

| 8 | 40 - 60 | Dialysis Method |

| 12 | 55 - 75 | Dialysis Method |

| 24 | > 80 | Dialysis Method |

Experimental Protocols

Materials and Reagents

-

Phosphatidylcholine (PC) (e.g., from soybean or egg yolk)

-

Cholesterol (CH)

-

This compound

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Dialysis tubing (MWCO 12-14 kDa)

Preparation of this compound-Loaded Liposomes via Thin-Film Hydration (TFH)

This protocol is based on the well-established Bangham method for liposome preparation.[8][9]

-

Lipid and Drug Dissolution:

-

Weigh appropriate amounts of phosphatidylcholine, cholesterol, and this compound. A common starting molar ratio for PC:CH is 7:3. The drug-to-lipid weight ratio can be varied, for example, 1:10.

-

Dissolve the lipids and this compound in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

-

Thin-Film Formation:

-

Attach the round-bottom flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.

-

-

Removal of Residual Solvent:

-

Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.

-

-

Hydration:

-

Add a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will determine the final lipid concentration.

-

Hydrate the lipid film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). Glass beads can be added to the flask to aid in the hydration process.

-

-

Size Reduction (Sonication/Extrusion):

-

To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion.

-

For extrusion, the liposome suspension is passed multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).

-

-

Purification:

-

To remove any unencapsulated this compound, the liposome suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes at 4°C). The supernatant containing the unencapsulated drug is discarded, and the liposomal pellet is resuspended in fresh buffer. This washing step can be repeated.

-

Characterization of Liposomes

The size distribution and surface charge of the liposomes are determined using Dynamic Light Scattering (DLS).

-

Sample Preparation: Dilute the liposome suspension with filtered deionized water or PBS to an appropriate concentration for DLS measurement.

-

DLS Measurement:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Place the diluted sample in a cuvette and insert it into the instrument.

-

Perform the measurement to obtain the Z-average mean diameter, polydispersity index (PDI), and zeta potential.

-

Perform measurements in triplicate.

-

The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.

-

Separation of Free Drug:

-

Centrifuge a known volume of the liposome suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the liposomes.

-

Carefully collect the supernatant, which contains the unencapsulated (free) this compound.

-

-

Quantification of Free Drug:

-

Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength. A standard calibration curve of this compound should be prepared beforehand.

-

-

Calculation of Encapsulation Efficiency:

-

The EE% is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

In Vitro Drug Release Study

The dialysis method is a common technique to evaluate the in vitro release of a drug from a liposomal formulation.

-

Preparation of the Dialysis Setup:

-

Cut a piece of dialysis tubing (MWCO 12-14 kDa) and soak it in deionized water to remove any preservatives.

-

Securely tie one end of the tubing.

-

-

Loading the Sample:

-